N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a complex chemical compound with a unique structure that includes a thiophene ring and a cyclobutanecarboxamide group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) . Additionally, it has applications in organic synthesis as a building block for more complex molecules.
Mechanism of Action
While the specific mechanism of action for “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide” is not mentioned in the sources, thiophene derivatives often exhibit a variety of biological activities. For example, thiopropamine, a thiophene analogue of amphetamine, is likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on investigating new structural prototypes with more effective pharmacological activity .
Preparation Methods
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the cyclobutanecarboxamide group .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,11-6-7-16-8-11)9-14-12(15)10-4-3-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPVEDOKTPZCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.